Ethylenediaminetetraacetic dianhydride

Catalog No.
S776101
CAS No.
23911-25-3
M.F
C10H12N2O6
M. Wt
256.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic dianhydride

CAS Number

23911-25-3

Product Name

Ethylenediaminetetraacetic dianhydride

IUPAC Name

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

InChI

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2

InChI Key

POLIXZIAIMAECK-UHFFFAOYSA-N

SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2

Synonyms

4,4’-(1,2-Ethanediyl)bis-2,6-morpholinedione; 4,4’-Ethylenedi-2,6-morpholinedione; 1,2-Bis[2,6-dioxo-4-morpholinyl]ethane; 4,4’-Ethylenebis(2,6-dioxomorpholine); 4,4’-Ethylenebis(2,6-morpholinedione); EDTA Bisanhydride; EDTA Dianhydride; Ethylenediam

Canonical SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2

Chelating Agent:

  • EDDA, like its well-known relative EDTA (Ethylenediaminetetraacetic Acid), acts as a chelating agent. This means it can bind to metal ions, forming a complex.
  • This property is valuable in various research settings, such as:
    • Environmental studies: EDDA can help remove heavy metals from contaminated water or soil samples for analysis. Source: Sigma-Aldrich product page for EDDA, "Environmental applications":
    • Biochemistry: EDDA can be used to sequester metal ions that might interfere with enzymatic reactions or other biological processes being studied. Source: Biosynth product page for EDDA, "Applications":

Polymer Synthesis:

  • EDDA can be used as a starting material for the synthesis of various polymers.
  • These polymers may have interesting properties for applications in areas like:
    • Drug delivery: Researchers are exploring the use of EDDA-based polymers to deliver drugs in a controlled manner. [Source: "Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride" by Padavan DT, Wan WK in Materials Chemistry and Physics, 2010]
    • Hydrogels: EDDA can be used to create hydrogels, which are three-dimensional networks that can absorb large amounts of water. These hydrogels have potential applications in areas like tissue engineering and wound healing. [Source: "Novel amphoteric pH-sensitive hydrogels derived from ethylenediaminetetraacetic dianhydride, butanediamine and amino-terminated poly(ethylene glycol): Design, synthesis and swelling behavior" by Luo Y, et al. in European Polymer Journal, 2011]

Other Research Applications:

  • EDDA is also being explored for various other research applications, including:
    • Adsorption studies: Researchers are investigating the use of EDDA for removing specific metal ions from solutions. [Source: "Study on the adsorption of Ca2+, Cd2+ and Pb2+ by magnetic Fe3O4 yeast treated with EDTA dianhydride" by Xu M, et al. in Chemical Engineering Journal, 2011]
    • DNA binding: EDDA has been shown to bind to DNA, which may be useful for studying DNA interactions or developing new diagnostic tools. Source: Biosynth product page for EDDA, "Applications":

EDTAD is a dianhydride compound, meaning it contains two anhydride groups. It originates from EDTA through a dehydration process []. Researchers investigate its properties due to its potential applications, particularly in chelation similar to EDTA [].


Molecular Structure Analysis

The key feature of EDTAD's structure is the presence of two anhydride groups (C-O-O-C) linked to a central ethylenediamine backbone (CH2-CH2-N-CH2-CH2-N) []. This structure allows EDTAD to form ring structures with metal ions, similar to EDTA's chelating properties [].


Chemical Reactions Analysis

Synthesis of EDTAD involves dehydrating EDTA under specific conditions [].

One studied reaction of EDTAD is its hydrolysis (reaction with water). Under acidic conditions, the anhydride groups convert to carboxylic acid groups, forming a molecule similar to EDTA [].

(CH2-CH2-N(CH2-CO)2-CH2-CH2-N(CH2-CO)2) + 2H2O → (CH2-CH2-N(CH2-COOH)2-CH2-CH2-N(CH2-COOH)2) + 2H+ []


Physical And Chemical Properties Analysis

Limited data exists on specific physical properties of EDTAD. Research suggests it's a white crystalline solid [].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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